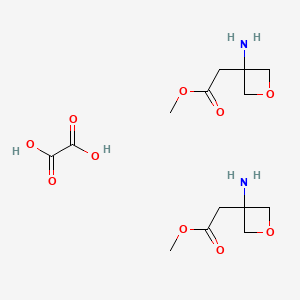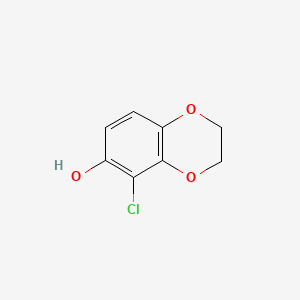
1,3-Benzodioxole-5-methanol, 2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- is an organic compound with the molecular formula C10H12O3. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst, like tetraalkylammonium salts . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted benzodioxole derivatives.
科学的研究の応用
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- has several scientific research applications:
作用機序
The mechanism of action of 1,3-Benzodioxole-5-methanol, 2,2-dimethyl- involves its interaction with various molecular targets and pathways. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification processes . Additionally, the compound’s derivatives may interact with cellular receptors and enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar structure but lacking the methanol and dimethyl groups.
Piperonyl alcohol: Another derivative of benzodioxole with a methanol group but without the dimethyl substitution.
Uniqueness
1,3-Benzodioxole-5-methanol, 2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethyl groups enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
71203-57-1 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
(2,2-dimethyl-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C10H12O3/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10/h3-5,11H,6H2,1-2H3 |
InChIキー |
VDCMVFQLPRQFSY-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C=C(C=C2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,5R)-5-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13905944.png)


![Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13905955.png)
![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)


![5-(chloromethyl)-4-[(4-thiophen-3-ylphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905996.png)

![(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13906000.png)


![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)
![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)
